molecular formula C16H11ClO3 B3749191 7-Chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one

7-Chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one

Cat. No.: B3749191
M. Wt: 286.71 g/mol
InChI Key: GETQWQZVDDXRGG-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one is a derivative of the chromen-4-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 3rd position, and a 4-methylphenyl group at the 2nd position of the chromen-4-one core structure. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For this compound, the starting materials would include 4-methylphenol, 7-chloro-4-hydroxycoumarin, and a suitable β-ketoester. The reaction is usually carried out under reflux conditions with a catalyst such as aluminum chloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: Similar structure but with a methoxy group instead of a chlorine atom.

    7-Chloro-4-hydroxy-2H-chromen-2-one: Lacks the 4-methylphenyl group.

    7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar core structure but different substituents

Uniqueness

The presence of the chlorine atom at the 7th position and the 4-methylphenyl group at the 2nd position makes 7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one unique. These substituents contribute to its distinct chemical reactivity and biological activity, differentiating it from other chromen-4-one derivatives .

Properties

IUPAC Name

7-chloro-3-hydroxy-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-2-4-10(5-3-9)16-15(19)14(18)12-7-6-11(17)8-13(12)20-16/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQWQZVDDXRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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